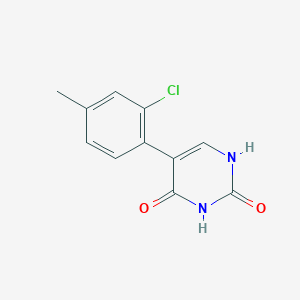
5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine, 95%
説明
5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine, 95% (5-CMPH-2HPP, 95%) is an organic compound with a wide range of applications in scientific research. It is a widely used reagent in organic synthesis and is used in the production of a variety of pharmaceuticals and other compounds. 5-CMPH-2HPP, 95% is a versatile compound with a wide range of applications in scientific research, including biochemistry, pharmacology, and drug discovery.
科学的研究の応用
5-CMPH-2HPP, 95% is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the synthesis of various organic molecules. In addition, 5-CMPH-2HPP, 95% is used in biochemistry, pharmacology, and drug discovery. It has also been used in the synthesis of a variety of natural products, such as flavonoids, terpenoids, and alkaloids.
作用機序
The mechanism of action of 5-CMPH-2HPP, 95% is not fully understood. However, it is believed to act as a nucleophile, which means that it can react with other molecules to form new compounds. It is also believed to act as an electrophile, which means that it can react with other molecules to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPH-2HPP, 95% are not fully understood. However, it is believed to have a wide range of effects on biological systems, including the synthesis of proteins and other molecules, as well as the regulation of gene expression. It is also believed to have an effect on the metabolism of cells, as well as on the immune system.
実験室実験の利点と制限
The advantages of using 5-CMPH-2HPP, 95% in laboratory experiments include its versatility, its wide range of applications, and its ability to form covalent bonds with other molecules. Its limitations include its potential toxicity and its potential to cause adverse reactions in some individuals.
将来の方向性
The future directions for 5-CMPH-2HPP, 95% include further research into its biochemical and physiological effects, as well as the development of new methods for its synthesis and use in laboratory experiments. In addition, further research is needed to understand its potential toxicity and its potential to cause adverse reactions in some individuals. Additionally, further research is needed to explore its potential applications in the synthesis of a variety of natural products, such as flavonoids, terpenoids, and alkaloids.
合成法
5-CMPH-2HPP, 95% is synthesized via a multi-step process. The first step involves the reaction of 4-methylphenol and 2-chloro-4-methylphenylchloride in a 1:1 ratio in the presence of anhydrous sodium carbonate, followed by the addition of a catalytic amount of p-toluenesulfonic acid. This reaction produces 5-chloro-2-hydroxy-4-methylpyrimidine. The second step involves the reaction of 5-chloro-2-hydroxy-4-methylpyrimidine with sodium hydroxide in the presence of anhydrous ethanol, which produces 5-(2-chloro-4-methylphenyl)-2-hydroxypyrimidine, 95%.
特性
IUPAC Name |
5-(2-chloro-4-methylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-2-3-9(10(12)4-7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCLBDJWFUDSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686823 | |
| Record name | 5-(2-Chloro-4-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111107-98-2 | |
| Record name | 5-(2-Chloro-4-methylphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111107-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-4-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















